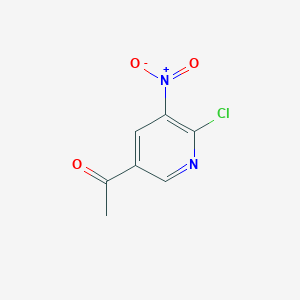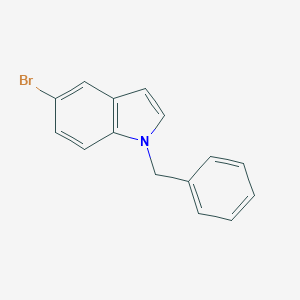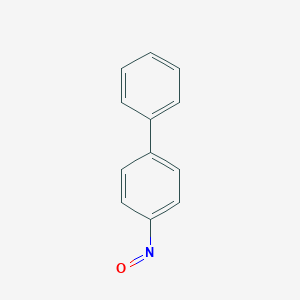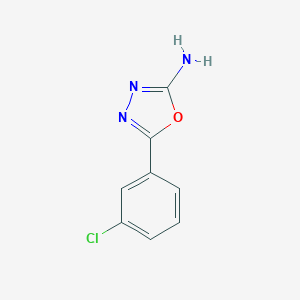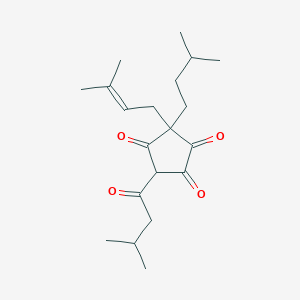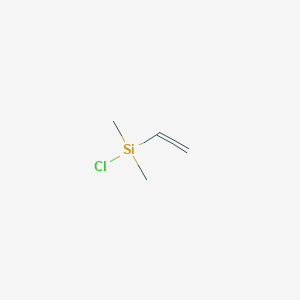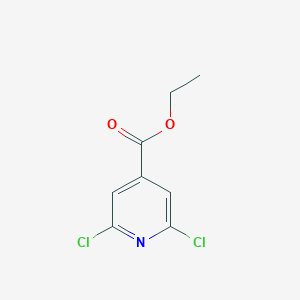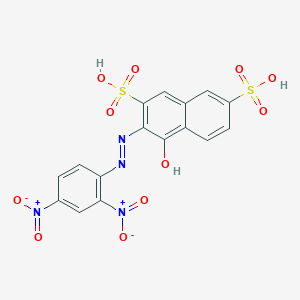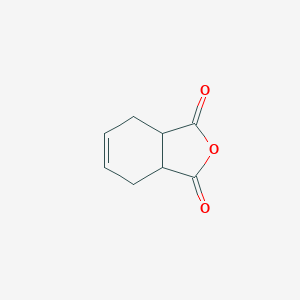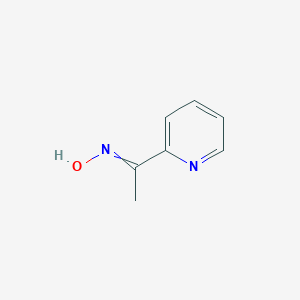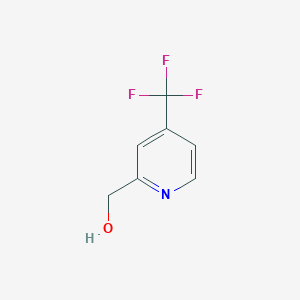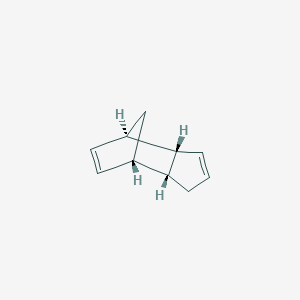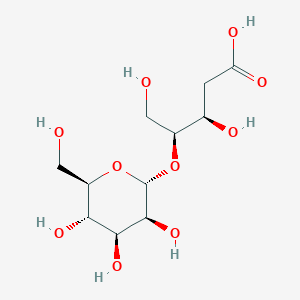
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid, also known as DMEP, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DMEP is a monosaccharide that is structurally similar to glucose, but with a different configuration of the hydroxyl groups. In
Scientific Research Applications
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of complex carbohydrates. Carbohydrates play a critical role in many biological processes, including cell signaling, cell adhesion, and immune response. The ability to synthesize complex carbohydrates using 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the development of new therapies for various diseases.
Mechanism Of Action
The mechanism of action of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is not fully understood, but it is believed to be similar to that of other rare sugars. Rare sugars are known to interact with various proteins and enzymes in the body, leading to changes in their activity. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has been shown to inhibit the activity of some enzymes, including hyaluronidase and β-glucosidase. These enzymes play important roles in various biological processes, including inflammation and cell signaling.
Biochemical And Physiological Effects
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several biochemical and physiological effects that make it an attractive target for scientific research. One of the most significant effects is its ability to inhibit the activity of hyaluronidase. Hyaluronidase is an enzyme that breaks down hyaluronic acid, which is a critical component of the extracellular matrix. The inhibition of hyaluronidase by 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several advantages for lab experiments, including its ability to act as a building block for the synthesis of complex carbohydrates. However, the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and the yield and efficiency of the synthesis can be challenging to optimize. Additionally, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for the research on 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. One promising area of research is the development of new methods for the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. Researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. Another potential direction is the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the use of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid as a building block for the synthesis of complex carbohydrates could have significant implications for the development of new therapies for various diseases.
Conclusion:
In conclusion, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research, including its use as a building block for the synthesis of complex carbohydrates. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process that involves several steps. The first step is the protection of the hydroxyl groups of mannose, which is then followed by the oxidation of the primary alcohol group to form an aldehyde. The aldehyde is then reduced to form a secondary alcohol, which is then deprotected to form 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a challenging process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis.
properties
CAS RN |
136737-32-1 |
|---|---|
Product Name |
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid |
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(3R,4S)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C11H20O10/c12-2-5(4(14)1-7(15)16)20-11-10(19)9(18)8(17)6(3-13)21-11/h4-6,8-14,17-19H,1-3H2,(H,15,16)/t4-,5+,6-,8-,9+,10+,11+/m1/s1 |
InChI Key |
MFTSWYCHBFRGSV-SXJHNCLHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H](CO)[C@@H](CC(=O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
Other CAS RN |
136737-32-1 |
synonyms |
2-deoxy-4-O-alpha-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-beta-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-mannopyranosyl-erythro-pentonic acid dMEPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



